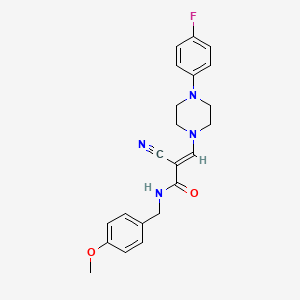

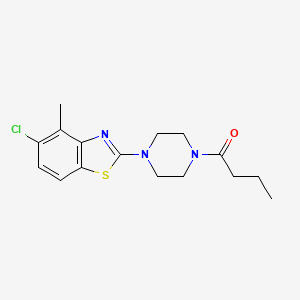

N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects.

Applications De Recherche Scientifique

Analogues of Active Metabolites

The study by Ghosh, Zheng, and Uckun (1999) discusses analogues of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which inhibits the tyrosine kinase epidermal growth factor receptor (EGFR). These analogues, including compounds similar to N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide, are of interest for their potential therapeutic applications due to their ability to bind the ATP-binding pocket of EGFR, suggesting roles in cancer treatment and immune modulation Ghosh, Zheng, & Uckun, 1999.

Photochemical Properties

Katagi (1993) explored the photochemistry of organophosphorus herbicides, which could offer insights into the environmental behavior and degradation pathways of compounds like this compound. Understanding these properties is crucial for assessing environmental risks and degradation strategies Katagi, 1993.

Peptide Synthesis

Sakakibara et al. (1967) examined anhydrous hydrogen fluoride for peptide synthesis, revealing its effectiveness in removing protective groups including nitro groups. This research may provide a foundation for synthesizing peptides related to this compound, expanding its potential applications in biochemical studies and drug development Sakakibara et al., 1967.

Photoluminescence Properties

Kotaka, Konishi, and Mizuno (2010) synthesized π-extended fluorene derivatives, investigating their photoluminescence properties. This research highlights the potential for using this compound derivatives in optoelectronic applications due to their high fluorescence quantum yields and unique solvatochromic behaviors Kotaka, Konishi, & Mizuno, 2010.

Fluorescent Chemosensors

Xu, Qian, and Cui (2005) developed a fluorescent probe based on N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide that senses Cu(II) ions through colorimetric changes. This demonstrates the utility of this compound derivatives in creating highly sensitive and selective sensors for metal ions, which could be applied in environmental monitoring and biomedical diagnostics Xu, Qian, & Cui, 2005.

Propriétés

IUPAC Name |

N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-12(15)13(8-10)18(20)21/h4-5,7-8H,2-3,6H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPSCRFYINACRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CC(=C(C=C1)F)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2764993.png)

![5-oxo-1-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2764994.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)

![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2765001.png)